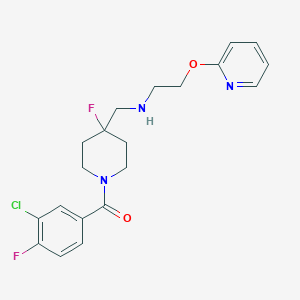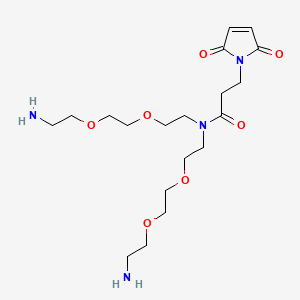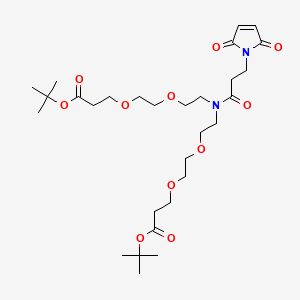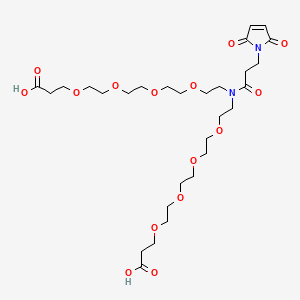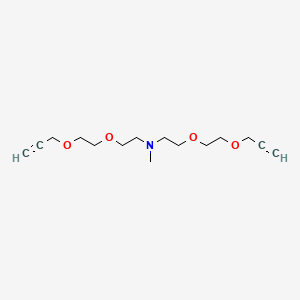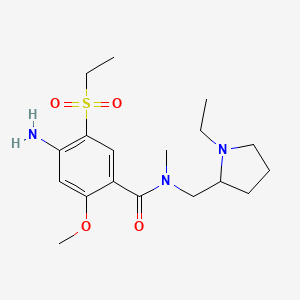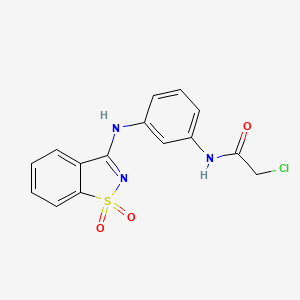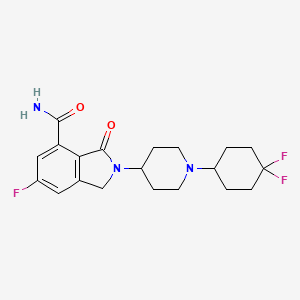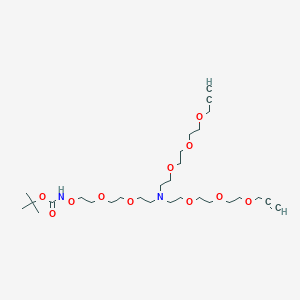
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
描述
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used as a crosslinker in click chemistry, where the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it versatile for various bioconjugation applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.
Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.
Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or continuous flow reactors: These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages.
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.
Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.
Major Products:
Triazole linkages: Formed from the reaction between the propargyl group and azides.
Oxime linkages: Formed from the reaction between the deprotected aminooxy group and aldehydes or ketones.
科学研究应用
Chemistry
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry.
Drug Delivery: Enhances the solubility and stability of drug molecules by PEGylation.
Biology
Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies.
Cell Surface Modification: Used to modify cell surfaces with functional groups for targeted delivery or cell signaling studies.
Medicine
Therapeutics: Enhances the pharmacokinetics and biodistribution of therapeutic agents by PEGylation.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
作用机制
The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:
Propargyl Group: Reacts with azides via copper-catalyzed click chemistry to form stable triazole linkages.
Aminooxy Group: After deprotection, it reacts with aldehydes or ketones to form oxime linkages.
These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.
相似化合物的比较
Similar Compounds
N-(t-Boc-Aminooxy-PEG5)-N-bis(PEG3-propargyl): Similar structure but with a longer PEG spacer, which may offer increased solubility and flexibility.
N-(t-Boc-Aminooxy-PEG3)-N-bis(PEG3-propargyl): Similar structure with a different PEG spacer length, affecting its solubility and biocompatibility.
Uniqueness
PEG Spacer Length: The PEG2 spacer in N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) provides a balance between solubility and flexibility, making it suitable for a wide range of applications.
Functional Groups: The combination of t-Boc-aminooxy and propargyl groups allows for versatile bioconjugation and material modification.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVFLKXCQXMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


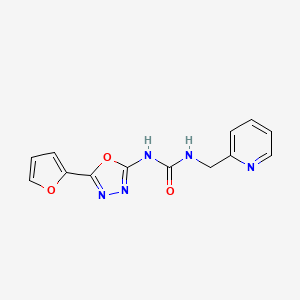
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
